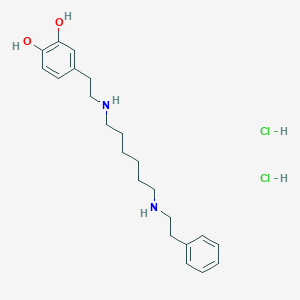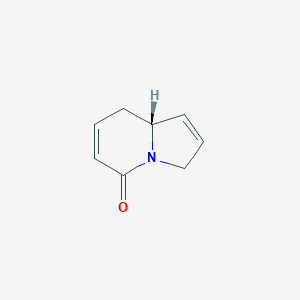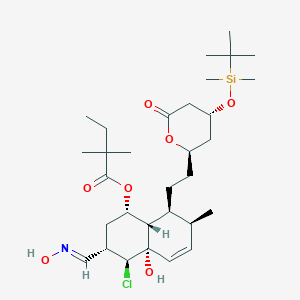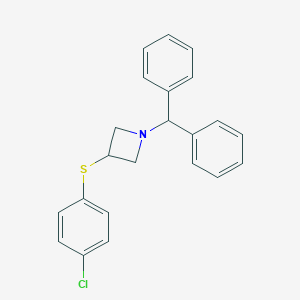
1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidine derivatives typically involves multiple steps, including ring-opening, cyclization, substitution, and reduction reactions. For instance, the synthesis of 1-Benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine was achieved through a series of reactions starting from benzylamine and epichlorohydrin, with a total yield of 22.9% . Similarly, the synthesis of 3-amino 3-phenyl azetidine was reported from N-benzhydryl 3-azetidinone using a modified Strecker reaction, followed by displacement and catalytic hydrogenation . These methods could potentially be adapted for the synthesis of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine by incorporating the appropriate sulfur-containing substituent at the relevant step.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is confirmed using various spectroscopic techniques such as IR, Mass, 1H-NMR, and sometimes X-ray crystallography . The crystal structure analysis of related compounds, such as 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1H-tetrazole, revealed details about the planarity of the central ring and the dihedral angles between attached phenyl rings . These structural analyses are crucial for understanding the three-dimensional conformation of the azetidine derivatives, which can influence their chemical reactivity and biological activity.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions, including those involved in their synthesis. The reactivity of these compounds can be influenced by the substituents attached to the azetidine ring. For example, the presence of a chloro substituent can facilitate further substitution reactions due to the leaving group ability of the chloride ion . Additionally, the biological screening of azetidine derivatives often involves their interaction with enzymes, as seen in the docking studies of synthesized compounds into the active site of transpeptidase, which showed a correlation between docking analysis and antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. Spectroscopic techniques provide information on the functional groups present, which can be correlated with the compound's reactivity and potential biological activity. For instance, the antibacterial activity of certain azetidine derivatives was confirmed through in vitro assays, suggesting that these compounds could serve as potential leads for drug development .
Applications De Recherche Scientifique
Anticancer and Antitumoral Activities
Recent studies have highlighted the potential of synthesized phenothiazines, which share structural similarities with 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine, in exhibiting promising anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties (Pluta, Morak-Młodawska, & Jeleń, 2011). These activities are attributed to the interactions of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, which facilitates penetration through biological membranes.
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives, structurally related to 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine, have been identified as significant compounds in pharmaceutical chemistry due to their extensive range of therapeutic activities. These include antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, antimalarial, and anthelmintic activities (Elamin, Elrazig Salman Abd Elaziz, & Abdallah, 2020). The exploration of benzothiazole derivatives against a variety of microorganisms and viruses suggests their potential as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development.
Modulation of Biological Pathways
The synthetic approaches and biological applications of various benzimidazoles, quinoxalines, and benzo[1,5]diazepines, akin to the structure of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine, have been extensively reviewed. These compounds, through the condensation of o-phenylenediamines with a variety of electrophilic reagents, exhibit a wide range of biological activities and potential therapeutic applications, underscoring the versatility of these structures in medicinal chemistry (Ibrahim, 2011).
Antioxidant Capacity and Radical Scavenging
The antioxidant capacity of azo benzimidazole derivatives, related to the core structure of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine, has been studied for their ability to neutralize active oxygen and interrupt free radical processes that can lead to cell impairment and various diseases. These findings suggest that the structural features, such as the double bond, carbonyl group of chromone, and specific hydroxyl groups, are crucial for their radical scavenging activity, highlighting the potential of these compounds in developing therapies for oxidative stress-related conditions (Yadav, Parshad, Manchanda, & Sharma, 2014).
Propriétés
IUPAC Name |
1-benzhydryl-3-(4-chlorophenyl)sulfanylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJYZGNXLBHJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384921 | |
| Record name | 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine | |
CAS RN |
132924-59-5 | |
| Record name | 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

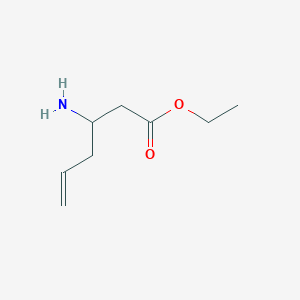
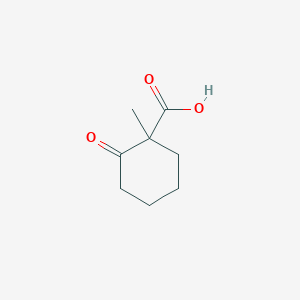
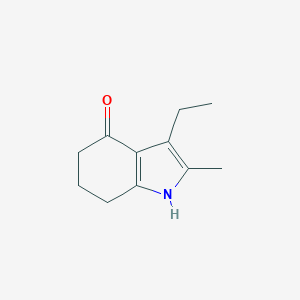
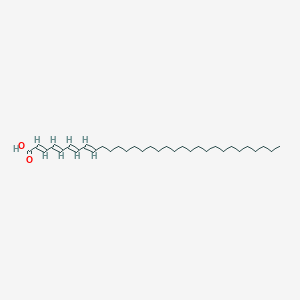

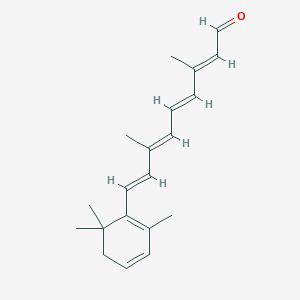
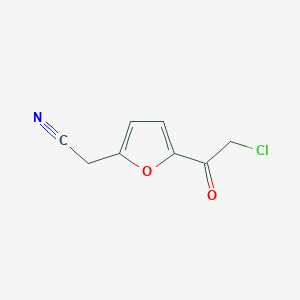

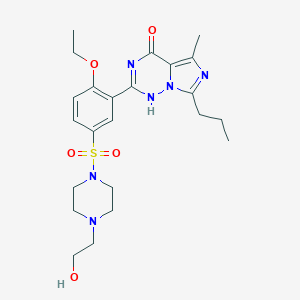
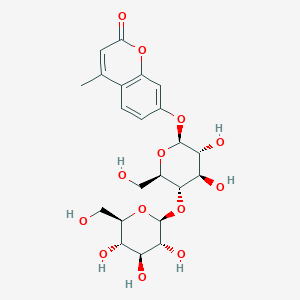
![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)
